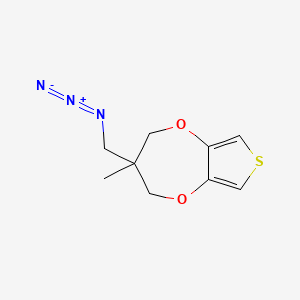
3,4-Propylenedioxythiophene Azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Propylenedioxythiophene Azide is a derivative of 3,4-propylenedioxythiophene, a conjugated polymer known for its high conductivity, chemical stability, and versatility in various applications. The azide functional group introduces additional reactivity, making it a valuable compound for further chemical modifications and applications in advanced materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-propylenedioxythiophene azide typically involves the functionalization of 3,4-propylenedioxythiophene with azide groups. One common method is the Staudinger-Vilarrasa reaction, which allows for the covalent attachment of azide groups to the thiophene ring . This reaction is carried out under mild conditions, often using a phosphine reagent and an azide source.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications in electronics, sensors, and other advanced materials .
化学反応の分析
Types of Reactions: 3,4-Propylenedioxythiophene azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups on the thiophene ring.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in azide-alkyne cycloaddition reactions, forming stable triazole linkages.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Click Chemistry: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution: Alkyl or aryl azides.
Reduction: Primary amines.
Click Chemistry: Triazole derivatives.
科学的研究の応用
Surface Post-Functionalization
PProDOT can be used as a tunable platform for surface post-functionalization . By incorporating one or two azido groups on the 3,4-propylenedioxythiophene monomer, the degree of post-functionalization can be controlled, influencing the final surface properties .
Synthesis of Azido-Functionalized Monomers
To create functionalizable surfaces, monomers bearing azido groups are synthesized . The placement of substituents on the propylene bridge's side positions can affect surface structuring, so substituents are often placed on the central position of ProDOT . Monomers with one or two functional groups allow for studying their impact on surface properties .
The synthesis of these monomers starts from 3,4-dimethoxythiophene, following a similar synthesis scheme . ProDOT-1N3 is synthesized in three steps:
- Transetherification of 3,4-dimethoxythiophene with 2-hydroxymethyl-2-methylpropan-1,3-diol in toluene, refluxed for 36 hours and catalyzed by para-toluenesulfonic acid monohydrate, yielding ProDOT-OH (66%) .
- ProDOT-OH reacts with methanesulfonyl chloride in dichloromethane with triethylamine to facilitate nucleophilic substitution .
- The formed methane sulfonyl ester is substituted by sodium azide in DMF, producing the ProDOT-1N3 monomer (46% yield) .
Hydrophobic Properties
The number of functional groups impacts hydrophobic properties, with two functional groups leading to a greater increase, transitioning from hydrophobic to parahydrophobic and even superhydrophobic properties . Surface post-functionalization using the Staudinger-Vilarrasa reaction can covalently link perfluorinated chains to obtain hydrophobic/oleophobic properties . Depending on the number of azido groups, parahydrophobic (high water adhesion) or superhydrophobic (low water adhesion) surfaces with highly oleophilic to highly oleophobic properties can be prepared .
Chemical Modification
作用機序
The mechanism of action of 3,4-propylenedioxythiophene azide primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions with alkynes, forming triazole linkages that are stable and biocompatible . This reactivity is harnessed in various applications, including the modification of surfaces, the creation of functional materials, and the development of bioconjugates .
類似化合物との比較
Poly(3,4-ethylenedioxythiophene) (PEDOT): Known for its high conductivity and stability, PEDOT is widely used in bioelectronics and energy storage devices.
Poly(3,4-methylenedioxythiophene) (PMDOT): Similar to 3,4-propylenedioxythiophene, but with a methylene bridge, offering different electronic properties.
Uniqueness: 3,4-Propylenedioxythiophene azide stands out due to its azide functional group, which provides unique reactivity for click chemistry and other modifications. This makes it particularly valuable for applications requiring precise and stable chemical modifications .
特性
分子式 |
C9H11N3O2S |
|---|---|
分子量 |
225.27 g/mol |
IUPAC名 |
3-(azidomethyl)-3-methyl-2,4-dihydrothieno[3,4-b][1,4]dioxepine |
InChI |
InChI=1S/C9H11N3O2S/c1-9(4-11-12-10)5-13-7-2-15-3-8(7)14-6-9/h2-3H,4-6H2,1H3 |
InChIキー |
LQPYCRLQHDEFJV-UHFFFAOYSA-N |
正規SMILES |
CC1(COC2=CSC=C2OC1)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















